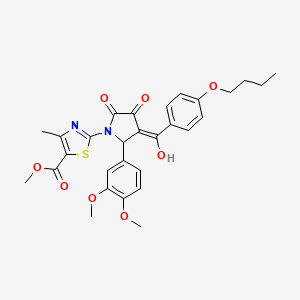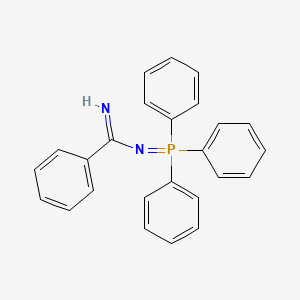
Benzenecarboximidamide, N-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Triphenylphosphoranylidene)benzimidamide is an organic compound with the molecular formula C25H21N2P It is a derivative of benzimidazole and triphenylphosphine, characterized by the presence of a phosphoranylidene group attached to the benzimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)benzimidamide typically involves the reaction of triphenylphosphine with benzimidamide under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for N-(Triphenylphosphoranylidene)benzimidamide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(Triphenylphosphoranylidene)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
N-(Triphenylphosphoranylidene)benzimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene derivatives.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism by which N-(Triphenylphosphoranylidene)benzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in modulating oxidative stress and related cellular processes .
類似化合物との比較
Similar Compounds
- N-(Triphenylphosphoranylidene)aniline
- N-(Triphenylphosphoranylidene)benzenesulfonamide
- N-(Triphenylphosphoranylidene)benzamide
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
特性
CAS番号 |
95804-09-4 |
|---|---|
分子式 |
C25H21N2P |
分子量 |
380.4 g/mol |
IUPAC名 |
N-(triphenyl-λ5-phosphanylidene)benzenecarboximidamide |
InChI |
InChI=1S/C25H21N2P/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
InChIキー |
FUDVBSADQYIMMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


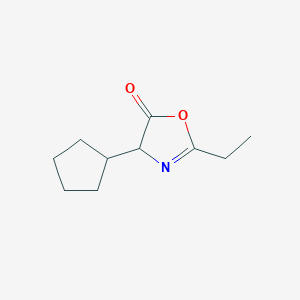
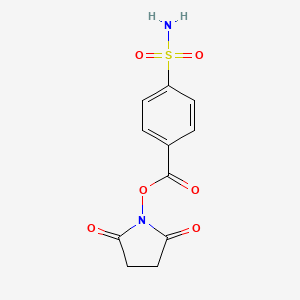
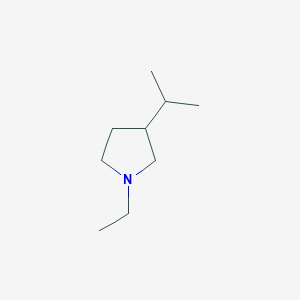
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

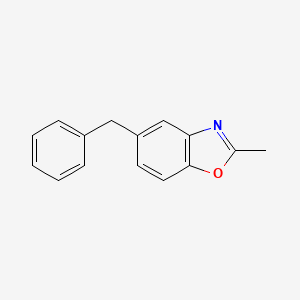
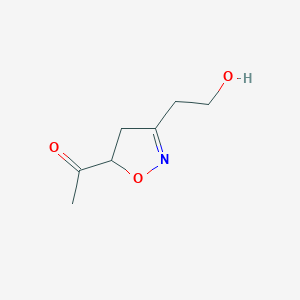

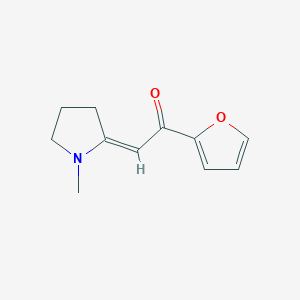
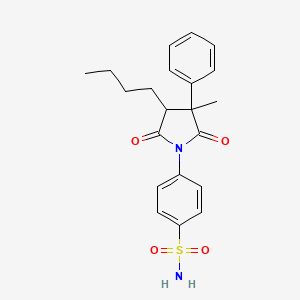
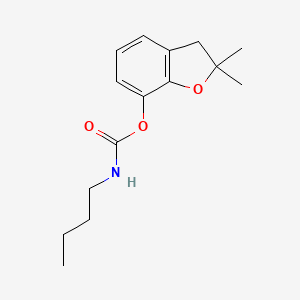
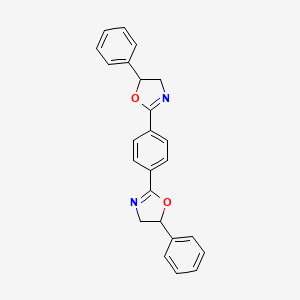
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
